molecular formula C9H7ClO5 B3342777 2-(Carboxymethoxy)-5-chlorobenzoic acid CAS No. 334758-22-4

2-(Carboxymethoxy)-5-chlorobenzoic acid

Cat. No.: B3342777
CAS No.: 334758-22-4
M. Wt: 230.6 g/mol
InChI Key: WXOXOMZXUQKTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethoxy)-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxymethoxy group and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethoxy)-5-chlorobenzoic acid typically involves the reaction of 5-chlorosalicylic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the esterification and hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxymethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 2-(Carboxymethoxy)-5-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids, depending on the nucleophile used.

Scientific Research Applications

2-(Carboxymethoxy)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxymethoxy)benzoic acid: Lacks the chlorine atom, resulting in different chemical and biological properties.

    5-Chlorosalicylic acid: Contains a hydroxyl group instead of the carboxymethoxy group, leading to different reactivity and applications.

    2-(Carboxymethoxy)-4-chlorobenzoic acid: The position of the chlorine atom is different, affecting the compound’s reactivity and properties.

Uniqueness

2-(Carboxymethoxy)-5-chlorobenzoic acid is unique due to the specific positioning of the carboxymethoxy and chlorine groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(carboxymethoxy)-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOXOMZXUQKTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326172
Record name Benzoic acid, 2-(carboxymethoxy)-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334758-22-4
Record name Benzoic acid, 2-(carboxymethoxy)-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carboxymethoxy)-5-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Carboxymethoxy)-5-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Carboxymethoxy)-5-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Carboxymethoxy)-5-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Carboxymethoxy)-5-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Carboxymethoxy)-5-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.